molecular formula C8H6N2O2S B175787 7-Methyl-5-nitro-1,3-benzothiazole CAS No. 196205-27-3

7-Methyl-5-nitro-1,3-benzothiazole

Cat. No. B175787
M. Wt: 194.21 g/mol
InChI Key: LQSHSFOUMDTSGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-5-nitro-1,3-benzothiazole (MNB) is a synthetic compound that has gained significant attention in scientific research due to its unique chemical properties. MNB is a heterocyclic compound that contains a benzothiazole ring with a nitro group and a methyl group attached to it. The compound has been found to exhibit various biological activities, making it a potential candidate for drug development and other scientific applications.

Mechanism Of Action

7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action is not fully understood. However, studies have shown that the compound exhibits its biological activities by interacting with various cellular targets. 7-Methyl-5-nitro-1,3-benzothiazole has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been found to exhibit antibacterial activity by disrupting bacterial cell membranes.

Biochemical And Physiological Effects

7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 7-Methyl-5-nitro-1,3-benzothiazole has also been found to exhibit antioxidant activity, which can help protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the advantages of using 7-Methyl-5-nitro-1,3-benzothiazole in lab experiments is its ability to exhibit multiple biological activities. This makes the compound a potential candidate for drug development and other scientific applications. However, one of the limitations of using 7-Methyl-5-nitro-1,3-benzothiazole is its potential toxicity. The compound has been found to exhibit cytotoxicity in some studies, which can limit its use in certain applications.

Future Directions

There are several future directions for the study of 7-Methyl-5-nitro-1,3-benzothiazole. One potential direction is the development of 7-Methyl-5-nitro-1,3-benzothiazole-based drugs for the treatment of neurological disorders. Another potential direction is the synthesis of 7-Methyl-5-nitro-1,3-benzothiazole derivatives with improved biological activities and reduced toxicity. Additionally, further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's mechanism of action and its potential use in various scientific applications.
Conclusion:
7-Methyl-5-nitro-1,3-benzothiazole is a synthetic compound that exhibits various biological activities, making it a potential candidate for drug development and other scientific applications. The compound's mechanism of action is not fully understood, but studies have shown that it interacts with various cellular targets to exhibit its biological activities. 7-Methyl-5-nitro-1,3-benzothiazole has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities, as well as potential use in the treatment of neurological disorders. However, the compound's potential toxicity can limit its use in certain applications. Further studies are needed to fully understand 7-Methyl-5-nitro-1,3-benzothiazole's potential and to develop 7-Methyl-5-nitro-1,3-benzothiazole-based drugs with improved biological activities and reduced toxicity.

Scientific Research Applications

7-Methyl-5-nitro-1,3-benzothiazole has been extensively studied for its potential use in drug development. The compound has been found to exhibit antimicrobial, antitumor, and anti-inflammatory activities. 7-Methyl-5-nitro-1,3-benzothiazole has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.

properties

CAS RN

196205-27-3

Product Name

7-Methyl-5-nitro-1,3-benzothiazole

Molecular Formula

C8H6N2O2S

Molecular Weight

194.21 g/mol

IUPAC Name

7-methyl-5-nitro-1,3-benzothiazole

InChI

InChI=1S/C8H6N2O2S/c1-5-2-6(10(11)12)3-7-8(5)13-4-9-7/h2-4H,1H3

InChI Key

LQSHSFOUMDTSGT-UHFFFAOYSA-N

SMILES

CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC2=C1SC=N2)[N+](=O)[O-]

synonyms

Benzothiazole, 7-methyl-5-nitro- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 7-bromo-5-nitrobenzothiazole (0.15 g, 0.58 mmol), tetramethyltin (0.20 mL, 0.1.5 mmol) and catalytic amount of Cl2Pd(PPh3) 2 in a sealed tube was stirred for 12 h at 90° C. The reaction mixture was diluted with EtOAc and washed with brine several times. Organic solution was dried over Na2SO4 and concentrated in vacuo, yielding an oil which was subjected to column chromatography (EtOAc, neat) to provide 65 mg (0.32 mmol, 67%) of the desired product.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
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reactant
Reaction Step One
[Compound]
Name
Cl2Pd(PPh3) 2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
67%

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